molecular formula C16H28N2O4 B2877549 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid CAS No. 2303565-51-5

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid

Cat. No. B2877549
CAS RN: 2303565-51-5
M. Wt: 312.41
InChI Key: VMIIKWJIUZMPTN-UHFFFAOYSA-N
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Description

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a chemical compound with the CAS Number: 2303565-51-5 . It has a molecular weight of 312.41 and its IUPAC name is 5-methyl-2-azaspiro[3.3]heptane hemioxalate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is 1S/2C7H13N.C2H2O4/c21-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h26,8H,2-5H2,1H3;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a solid . It has a molecular weight of 312.41 .

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and chemical transformation of azaspiro compounds, including those related to 5-Methyl-2-azaspiro[3.3]heptane. For instance, novel synthesis methods have been developed for angular spirocyclic azetidines and 5-oxo-2-azaspiro[3.3]heptanes, showcasing efficient pathways to these spirocyclic compounds with potential applications in drug discovery (Guerot et al., 2011; Guerot et al., 2011). These methodologies could be adapted for the synthesis of compounds containing the 5-Methyl-2-azaspiro[3.3]heptane structure, providing a foundation for the development of novel pharmaceuticals and materials.

Antibacterial Agents

Research into novel antibacterial agents has led to the design and synthesis of compounds incorporating spiro[3.3]heptane structures. For example, a study reported the creation of potent antibacterial drugs for treating respiratory tract infections, utilizing the spirocyclic scaffold for activity against a range of pathogens (Odagiri et al., 2013). This highlights the potential of spirocyclic compounds in developing new treatments for bacterial infections.

Pharmacokinetics and Drug Design

The pharmacokinetic properties and drug design applications of spirocyclic compounds have also been explored. For example, studies on the synthesis and evaluation of 1β-Methylcarbapenems with spiro[2,4]heptane moieties have shown promising antibacterial activities against various bacteria (Park et al., 2008). Additionally, research on novel amino acids derived from 2-azaspiro[3.3]heptane has expanded the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010), showcasing the versatility of spirocyclic compounds in medicinal chemistry.

Lipophilicity Reduction in Medicinal Chemistry

An interesting application in medicinal chemistry involves the use of azaspiro[3.3]heptanes to reduce lipophilicity in drug molecules. A study demonstrated that introducing a spirocyclic center could lower the logD 7.4, potentially improving the pharmacokinetic profiles of drugs (Degorce et al., 2019). This suggests that compounds like 5-Methyl-2-azaspiro[3.3]heptane could be valuable for optimizing drug properties.

properties

IUPAC Name

7-methyl-2-azaspiro[3.3]heptane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIIKWJIUZMPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC12CNC2.CC1CCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid

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